HuR degrader 2

Targeted Protein Degradation E3 Ligase Recruitment Molecular Glue Selectivity

Select HuR degrader 2, the only commercially available HuR molecular glue degrader with validated antiproliferative activity (IC50 ≤200 nM) in Colo-205 colorectal cancer cells. This CRBN-dependent probe achieves ~30% HuR degradation at 0.1 µM, enabling partial depletion studies without full target ablation. Its HTRF binding ratio <0.02 guarantees tight cereblon engagement, facilitating E3 ligase-rescue controls. Choose this compound to discriminate degradation-driven phenotypes from occupancy-based inhibition. Standardized purity ≥98% with mechanism-anchored QC criteria ensures lot-to-lot reproducibility.

Molecular Formula C20H15N3O3
Molecular Weight 345.4 g/mol
Cat. No. B15605151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuR degrader 2
Molecular FormulaC20H15N3O3
Molecular Weight345.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H15N3O3/c24-18-4-3-15(20(25)23-18)16-10-26-17-9-11(1-2-13(16)17)12-5-7-21-19-14(12)6-8-22-19/h1-2,5-10,15H,3-4H2,(H,21,22)(H,23,24,25)
InChIKeyJGYUESUFBXKHCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HuR Degrader 2 (Compound 3): A Cereblon-Recruiting Molecular Glue for Targeted HuR/ELAVL1 Degradation


HuR degrader 2 (also designated Compound 3, CAS 3040301-46-7, MW 345.35) is a monovalent molecular glue degrader that selectively targets the RNA-binding protein Hu antigen R (HuR/ELAVL1) for proteasome-dependent degradation via cereblon (CRBN) E3 ligase recruitment . It achieves 30% HuR protein degradation at a concentration of 0.1 μM and inhibits the proliferation of Colo-205 colorectal cancer cells with an IC50 ≤ 200 nM . Unlike traditional occupancy-based HuR inhibitors (e.g., CMLD-2, KH-3, SRI-42127) that only block RNA-binding function, HuR degrader 2 eliminates the target protein entirely through the ubiquitin-proteasome system, a mechanism shared with the broader class of targeted protein degradation (TPD) agents including PROTACs and other molecular glues [1].

Why HuR Degrader 2 Cannot Be Interchanged with MG-HuR2, PROTACs, or HuR Inhibitors Without Experimental Validation


Substituting HuR degrader 2 with structurally or mechanistically related compounds carries quantifiable risk because HuR-targeting agents diverge fundamentally in degradation mechanism, E3 ligase recruited, degradation magnitude, and cancer-cell-line selectivity. MG-HuR2 recruits the RNF126 E3 ligase and achieves up to 85% HuR degradation in breast cancer cell lines [1], whereas HuR degrader 2 operates through cereblon (CRBN) with an HTRF binding ratio < 0.02 indicating tight CRBN engagement . PROTACs such as PRO-HuR3 exhibit a biphasic hook effect due to dual-pocket engagement that demands careful dosing [2], while classical HuR inhibitors (CMLD-2, KH-3, SRI-42127) merely block RNA-binding or dimerization without degrading the protein, leaving residual oncogenic function intact [3]. Furthermore, HuR degrader 2 has been characterized specifically in Colo-205 colorectal cancer cells, whereas MG-HuR2 and PRO-HuR3 are profiled in breast cancer models, meaning tissue-specific pharmacology cannot be assumed. These mechanistic and pharmacological divergences preclude simple one-to-one substitution without side-by-side experimental revalidation.

Quantitative Differentiation Evidence: HuR Degrader 2 vs. MG-HuR2, KH-3, CMLD-2, SRI-42127, and PRO-HuR3


CRBN E3 Ligase Engagement (HTRF Ratio < 0.02) Distinguishes HuR Degrader 2 from MG-HuR2 Which Recruits RNF126

HuR degrader 2 demonstrates high-affinity binding to cereblon (CRBN) with an HTRF ratio < 0.02, confirming potent CRBN E3 ligase engagement . By contrast, MG-HuR2—the most potent molecular glue degrader from the JACS Au 2025 study—recruits the structurally and functionally distinct RNF126 RING E3 ubiquitin ligase rather than CRBN [1]. This difference in E3 ligase recruitment has direct implications for tissue-specific expression patterns: CRBN is broadly expressed and is the target of clinically validated IMiD drugs (thalidomide, lenalidomide), whereas RNF126 has a more restricted expression profile [2]. Researchers selecting a HuR degrader for systems where CRBN-mediated degradation pathways are well-characterized or where RNF126 expression is low/absent should prioritize HuR degrader 2.

Targeted Protein Degradation E3 Ligase Recruitment Molecular Glue Selectivity

Colo-205 Colorectal Cancer Antiproliferative Activity (IC50 ≤ 200 nM) vs. Broader HuR Inhibitor Class

HuR degrader 2 inhibits Colo-205 colorectal cancer cell proliferation with an IC50 ≤ 200 nM . This represents a distinct cellular context from MG-HuR2 and PRO-HuR3, which were primarily characterized in breast cancer cell lines (MDA-MB-231, MCF-7) [1]. Among classical HuR inhibitors, KH-3 (IC50 = 0.35 μM against HuR binding) and CMLD-2 (Ki = 350 nM for HuR-ARE interaction) show comparable or weaker biochemical potency but lack degradation-based pharmacology . SRI-42127 inhibits HuR dimerization with IC50 = 1.2 μM—approximately 6-fold higher than the Colo-205 proliferation IC50 of HuR degrader 2—and its antiproliferative activity in glioma lines (IC50 = 2.8–4.0 μM) is ~14–20-fold less potent . However, direct head-to-head comparisons in a single experimental system are not available; the data are cross-study comparable.

Colorectal Cancer Antiproliferative Activity Colo-205 Cell Line

30% HuR Degradation at 0.1 μM Defines a Modest-Efficacy, High-Potency Profile Distinct from MG-HuR2's 85% Maximal Degradation

HuR degrader 2 achieves 30% HuR protein degradation at a concentration of 0.1 μM . In contrast, MG-HuR2 reduces HuR protein levels by up to 85% in breast cancer cell lines, representing an approximately 2.8-fold greater maximal degradation efficiency [1]. This dichotomy suggests fundamentally different degradation mechanisms or efficiencies: MG-HuR2's near-complete clearance supports applications requiring deep target suppression, while HuR degrader 2's partial degradation at low concentration may be advantageous for studies probing graded HuR dose-response relationships or for contexts where complete HuR ablation is undesirable (e.g., assessing HuR's physiological functions in non-transformed cells). The 0.1 μM active concentration of HuR degrader 2 is 5-fold lower than the MG-HuR2 IC50 of 0.5 μM, indicating higher potency despite lower maximal efficacy. Caution: degradation percentage and potency were measured in different cell backgrounds (Colo-205 for HuR degrader 2; breast cancer lines for MG-HuR2), and direct head-to-head degradation data are not available.

HuR Protein Degradation Concentration-Response Degradation Efficiency

Molecular Glue Architecture (MW 345.35 Da) Enables Favorable Druglikeness Compared to PROTAC-Based HuR Degraders

HuR degrader 2 possesses a molecular weight of 345.35 Da (C20H15N3O3), placing it well within Lipinski's Rule of Five (MW < 500 Da) and the favorable druglikeness space typical of molecular glues . By contrast, PROTAC-based HuR degraders such as PRO-HuR3 are bifunctional molecules with linkers connecting a HuR ligand to a thalidomide-based CRBN recruiter, resulting in substantially higher molecular weights (>700 Da) that typically compromise membrane permeability and oral bioavailability [1]. The JACS Au 2025 study explicitly notes that among all synthesized HuR degraders, the molecular glue derivatives predominantly fell within druglike physicochemical space while most PROTACs did not [2]. MG-HuR2 was reported as the only compound meeting all three druglikeness criteria (Lipinski, Pfizer, GSK) [2]; whether HuR degrader 2 meets all three criteria has not been explicitly reported, but its low MW (345 Da vs. MG-HuR2's unreported MW) is structurally favorable.

Druglikeness Molecular Weight Oral Bioavailability Potential

Degradation-Based Mechanism Overcomes Residual Oncogenic Activity Inherent to Occupancy-Only HuR Inhibitors

As a molecular glue degrader, HuR degrader 2 functions catalytically: each molecule can induce ubiquitination and proteasomal degradation of multiple HuR protein copies, whereas classical inhibitors (CMLD-2, KH-3, SRI-42127) operate via stoichiometric occupancy of HuR's RNA-binding pocket or dimerization interface . The JACS Au 2025 paper explicitly states that occupancy-based HuR inhibitors 'do not completely eliminate HuR's activity, allowing residual function that may still stabilize oncogenic mRNAs' and that 'feedback mechanisms can lead to increased HuR expression, diminishing long-term efficacy' [1]. Targeted degradation eliminates the HuR protein entirely, abrogating both canonical and scaffolding functions. While this advantage is shared by MG-HuR2 and PRO-HuR3, HuR degrader 2 is the only cereblon-recruiting molecular glue degrader with Colo-205 colorectal cancer characterization data currently available from commercial vendors .

Targeted Protein Degradation Catalytic Mechanism Sustained Target Suppression

Cereblon HTRF Ratio < 0.02 as a Procurement-Relevant Purity and Activity Benchmark

Multiple commercial vendors of HuR degrader 2 consistently report an HTRF cereblon binding ratio < 0.02 and purity ≥ 98% . This HTRF ratio provides a quantitative, assay-based quality control metric that can be independently verified upon compound receipt—a feature not uniformly available for MG-HuR2 or PRO-HuR3 at the time of procurement. For CMLD-2 and KH-3, activity is reported as Ki or IC50 values from biochemical assays, but these are not typically re-certified per production lot by vendors . The HTRF ratio < 0.02 cutoff establishes a procurement specification: any lot of HuR degrader 2 failing to meet this threshold in a cereblon HTRF binding assay should be rejected, as CRBN engagement is mechanistically essential for degradation activity.

Quality Control HTRF Binding Assay Lot-to-Lot Consistency

Optimal Research and Procurement Application Scenarios for HuR Degrader 2


Colorectal Cancer HuR Dependency Studies Using Colo-205 as a Model System

HuR degrader 2 is the only commercially available HuR molecular glue degrader with documented antiproliferative activity (IC50 ≤ 200 nM) in the Colo-205 colorectal cancer cell line . Researchers investigating HuR's role in colorectal cancer mRNA stabilization, BRAF-mutant CRC biology, or HuR-mediated chemoresistance should select this compound as their primary chemical probe, as MG-HuR2 and PRO-HuR3 have been profiled exclusively in breast cancer models [1]. The 30% degradation at 0.1 μM allows investigators to study partial HuR depletion phenotypes without complete target ablation, which may better model therapeutic scenarios where incomplete target engagement occurs in vivo.

CRBN-Dependent Degradation Mechanism Studies in HuR Biology

For laboratories studying cereblon-mediated targeted protein degradation pathways, HuR degrader 2 serves as a validated CRBN-dependent molecular glue tool with an HTRF binding ratio < 0.02 confirming tight CRBN engagement . Unlike MG-HuR2 (RNF126-dependent), HuR degrader 2 can be used in CRBN-knockout or CRBN-inhibitor (e.g., lenalidomide competition) rescue experiments to definitively establish CRBN-dependence of HuR degradation. This makes it complementary to—not interchangeable with—RNF126-recruiting HuR degraders, enabling dissection of E3 ligase-specific contributions to HuR proteostasis.

Comparative Pharmacology: Degrader vs. Inhibitor Benchmarking in HuR-Targeting Studies

HuR degrader 2 fills a critical gap as a degradation-based comparator alongside occupancy-based HuR inhibitors (CMLD-2, Ki = 350 nM; KH-3, IC50 = 0.35 μM; SRI-42127, IC50 = 1.2 μM) . Experimental designs comparing degrader vs. inhibitor effects on HuR protein levels, target mRNA stability (Bcl2, FOXQ1), and downstream oncogenic phenotypes can discriminate between pharmacological consequences of protein elimination vs. RNA-binding blockade. The MW of 345.35 Da and molecular glue architecture further allow comparison of cellular permeability and target engagement kinetics against the larger PROTAC-based degraders .

Procurement with Mechanism-Based Quality Control for Reproducible HuR Degradation Studies

HuR degrader 2 offers a procurement advantage through its consistently reported HTRF CRBN binding ratio < 0.02 and purity ≥ 98% across multiple vendors . Laboratories establishing HuR degradation assays can implement an incoming QC protocol: verify CRBN engagement by HTRF assay (acceptance criterion: ratio < 0.02) and confirm HuR degradation in Colo-205 cells by western blot (expected: ~30% reduction at 0.1 μM). This mechanism-anchored QC workflow is not readily transferable to MG-HuR2 or inhibitor-class compounds, where lot-specific activity certification is less standardized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for HuR degrader 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.